molecular formula C12H10ClNO3 B103511 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 16600-22-9

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B103511
CAS No.: 16600-22-9
M. Wt: 251.66 g/mol
InChI Key: XWMCHSWUDMFGSW-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is an organic compound with the molecular formula C12H10ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene may be used to facilitate the reaction, and the product is isolated through filtration and drying .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate: Similar structure with a fluorine atom instead of a hydrogen atom.

    Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylic acid: The carboxylate group is not esterified.

    Ethyl 7-chloro-4-hydroxyquinoline-3-carboxamide: The carboxylate group is converted to an amide.

Uniqueness

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and bioavailability compared to its acid or amide counterparts .

Biological Activity

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H10ClN1O3C_{12}H_{10}ClN_{1}O_{3} and a molecular weight of approximately 269.66 g/mol. The compound features a quinoline ring system, which is known for its pharmacological significance.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that it exhibits activity against various bacterial strains, particularly Helicobacter pylori , which is associated with gastric ulcers and cancer. In a study, derivatives of this compound showed potent antimicrobial effects, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL against H. pylori strains .

CompoundMIC (μg/mL)Target
This compound25H. pylori
Other derivatives10-50Various bacterial strains

Anticancer Activity

The compound also demonstrates anticancer properties . In vitro studies have shown that it can induce cytotoxicity in several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism appears to involve the inhibition of specific cellular pathways critical for tumor growth and survival .

Antioxidative Effects

Research has explored the antioxidative potential of this compound. It was found to exhibit prooxidative activity under certain conditions, suggesting that it may play a dual role in cellular oxidative stress modulation. This property could be beneficial in therapeutic contexts where oxidative stress is implicated .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It influences ROS levels, potentially leading to oxidative damage in susceptible cells.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, preventing further proliferation.

Case Studies

  • Antimicrobial Efficacy Against H. pylori :
    A study conducted on the effects of this compound revealed significant inhibition of H. pylori growth in laboratory settings, suggesting its potential as a therapeutic agent for gastric infections .
  • Cytotoxicity in Cancer Cells :
    In vitro assays demonstrated that this compound effectively reduced cell viability in MCF-7 and HeLa cell lines, indicating its potential use in cancer therapy .

Properties

IUPAC Name

ethyl 7-chloro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMCHSWUDMFGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323108
Record name Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-22-9
Record name 16600-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloroaniline (5.0 g) and diethyl ethoxymethylenemalonate (10.2 g) were reacted in the same manner as in Experimental Example 1 to obtain 7-chloro-3-ethoxycarbonyl-4(1H)-quinolone (13.0 g). This compound (5.0 g) was hydrolyzed in the same manner as in Experimental Example 2 to obtain a carboxylic acid (4.2 g). This acid derivative (4.2 g) was dissolved in pyridine (40 ml), piperazine (5.2 g) was added to the solution, and the mixture was heated under reflux for 48 hours. The solvent was removed by distillation, and the residue was purified by column chromatography (Wako Gel C-200, 100 g). Elution with a mixed solvent of chloroform (90 parts) and methanol (10 parts) gave 7-piperazinyl-4(1H)-quinolone (compound 67, 3.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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